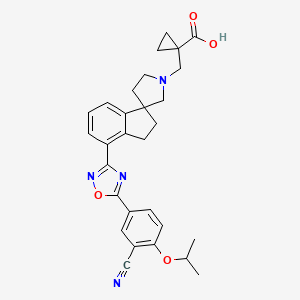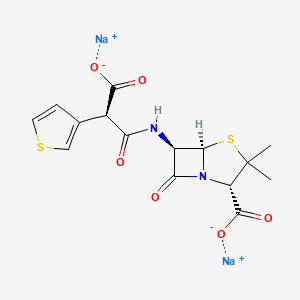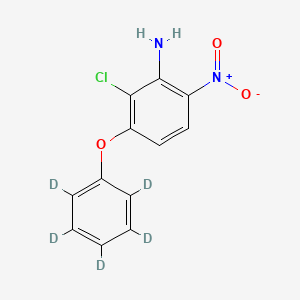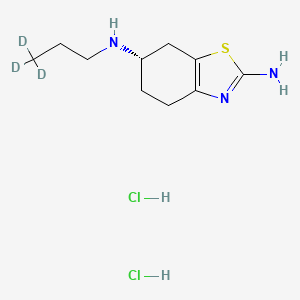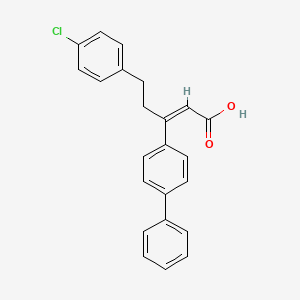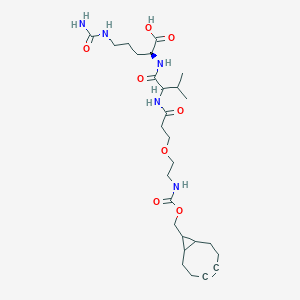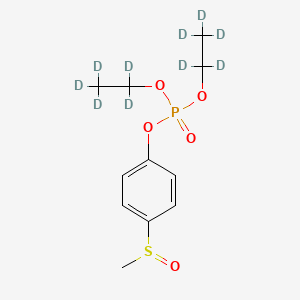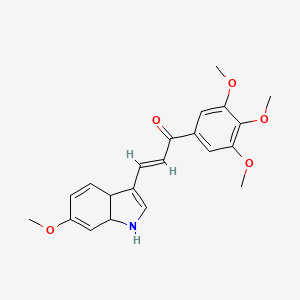
Tubulin inhibitor 19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin Inhibitor 19 is a potent small-molecule compound that targets tubulin, a protein that forms the structural framework of microtubules in cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound disrupts microtubule dynamics, making it a valuable tool in cancer research and therapy by inhibiting cell division and inducing apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 19 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the reaction of 4-acetamidophenacyl bromide with thiourea in ethanol under reflux conditions to yield an intermediate. This intermediate is then reacted with aldehydes in the presence of acetic acid and sodium triacetoxyborohydride in dichloroethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Tubulin Inhibitor 19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tubulin Inhibitor 19 has a wide range of scientific research applications:
Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers by inhibiting cell division and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new anticancer drugs and as a lead compound for designing more potent tubulin inhibitors .
Mecanismo De Acción
Tubulin Inhibitor 19 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, disrupting the microtubule network within the cell. As a result, cell division is halted, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The inhibition of microtubule dynamics also affects intracellular transport and cell signaling pathways .
Comparación Con Compuestos Similares
Colchicine: Binds to the same site on tubulin and disrupts microtubule dynamics.
Paclitaxel: Stabilizes microtubules rather than inhibiting their formation, leading to cell cycle arrest.
Vinblastine: Binds to a different site on tubulin and promotes microtubule depolymerization
Uniqueness of Tubulin Inhibitor 19: this compound is unique due to its high potency and ability to overcome multidrug resistance in cancer cells. Unlike some other tubulin inhibitors, it is metabolically stable and can be synthesized using relatively simple chemical reactions. Its unique binding mode and molecular structure make it a promising candidate for further development as an anticancer agent .
Propiedades
Fórmula molecular |
C21H23NO5 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(E)-3-(6-methoxy-3a,7a-dihydro-1H-indol-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23NO5/c1-24-15-6-7-16-13(12-22-17(16)11-15)5-8-18(23)14-9-19(25-2)21(27-4)20(10-14)26-3/h5-12,16-17,22H,1-4H3/b8-5+ |
Clave InChI |
DNNFLEUAGIQALJ-VMPITWQZSA-N |
SMILES isomérico |
COC1=CC2C(C=C1)C(=CN2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
COC1=CC2C(C=C1)C(=CN2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


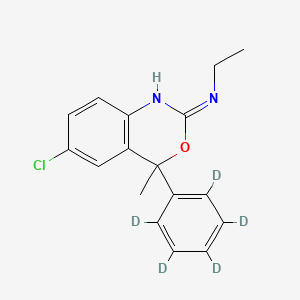



![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
